molecular formula C7H7ClN4 B11908003 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11908003
M. Wt: 182.61 g/mol
InChI Key: JNXRAHIMRBVMND-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the reaction of a suitable hydrazine derivative with a β-dicarbonyl compound to form the pyrazole ring. This intermediate is then reacted with a formimidate derivative to construct the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the methyl groups enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug design .

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-2,3-dimethylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-5-3-9-7(8)10-6(5)11-12(4)2/h3H,1-2H3

InChI Key

JNXRAHIMRBVMND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=NC2=NN1C)Cl

Origin of Product

United States

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